molecular formula C12H9N3O3 B101634 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine CAS No. 15911-93-0

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

Cat. No. B101634
CAS RN: 15911-93-0
M. Wt: 243.22 g/mol
InChI Key: DRFJNVUYUQQIDX-UHFFFAOYSA-N
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Description

The compound 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific derivatives and related compounds discussed in the provided papers involve various substitutions on the triazine ring, which significantly alter the chemical and physical properties of the molecules for different applications, such as in the synthesis of polymers, as reagents in chlorination and oxidation reactions, and in the creation of materials for nonlinear optics .

Synthesis Analysis

The synthesis of derivatives of 1,3,5-triazine typically involves nucleophilic substitution reactions, where different nucleophiles replace the chlorine atoms in cyanuric chloride. For example, the synthesis of 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine is achieved by reacting cyanuric chloride with p-nitrophenol . Another derivative, 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine, is synthesized in two steps using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . These methods demonstrate the versatility of 1,3,5-triazine chemistry and the ability to introduce a variety of functional groups onto the triazine core.

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the crystal structures of some derivatives, providing insights into their three-dimensional arrangements and intermolecular interactions . The presence of substituents on the triazine ring influences the electronic properties and the potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for the material's properties and applications.

Chemical Reactions Analysis

1,3,5-Triazine derivatives participate in a range of chemical reactions. For instance, the compound 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is used for chlorination reactions and oxidative synthesis of heterocycles like oxadiazoles and thiadiazoles . The reactivity of these derivatives is influenced by the electronic properties of the substituents, which can activate or deactivate the triazine ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are diverse and depend on the nature of the substituents. These properties include thermal stability, optical and electrochemical characteristics, and solubility. For example, hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinities and ionization potentials of these compounds are determined by cyclic voltammetry and are critical for their applications in electronic materials . Additionally, the crystal structures of some derivatives reveal the presence of hydrogen bonding and π-π interactions, which are important for the packing and stability of the materials .

Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis : 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is utilized in click reactions to synthesize tripodal compounds and dendrimer cores. Its reaction with benzyl azide under microwave irradiation forms compounds with good yields in a short time (Seijas et al., 2014).
  • Dendrimeric Ligand Synthesis : This compound is involved in the synthesis of dendrimeric ligands and their Fe(III) and Cr(III) complexes, characterized by spectroscopy and thermal analyses, with potential applications in material sciences (Uysal & Koç, 2010).

Chemistry and Material Science

  • Recyclable Hypervalent Iodine(III) Reagent : It serves as a recyclable reagent for chlorination and oxidation reactions in organic chemistry, facilitating the synthesis of oxadiazoles and thiadiazoles (Thorat et al., 2013).
  • Organic Corrosion Inhibitors : Triazine derivatives synthesized from this compound act as corrosion inhibitors for steel in acidic solutions, offering up to 98% corrosion protection (El‐Faham et al., 2016).

Bioactive Compounds and Cytotoxicity

  • Tumor-Inhibitory Analogs : It forms the basis for synthesizing analogs with potential antitumor activity, as seen in the synthesis of trimelamol analogs showing cytotoxicity toward various tumor cell lines (Jarman et al., 1993).
  • Bioactive Triazine Synthesis : The compound is central to generating bioactive 2,4,6-trisubstituted 1,3,5-triazines, which serve as chemical probes for diverse protein families (Banerjee et al., 2013).

Electrochemistry and Electrochromic Applications

  • Electrochromic Devices : The compound's derivatives are used in synthesizing electrochromic devices, displaying color changes under electrical influence, applicable in display technologies (Ak et al., 2006).

Crystal Structures and Materials Engineering

  • Host Frameworks and Crystal Engineering : It's used in creating hexagonal open frameworks in crystal engineering, showing potential for guest inclusion and materials design (Saha et al., 2005).

Energetic Materials and Polymer Synthesis

  • High-Density Energetic Materials : 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine derivatives exhibit properties suitable for creating high-density, insensitive energetic materials (Gidaspov et al., 2016).
  • Hyperbranched Polymers : It's a key component in synthesizing hyperbranched polymers, demonstrating a high degree of branching, useful in various polymer applications (Malkov et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound that could enhance its properties or reduce its side effects.


properties

IUPAC Name

2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFJNVUYUQQIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385176
Record name STK047125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

CAS RN

15911-93-0
Record name STK047125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JA Seijas Vázquez, A Díaz Seivane… - minerva.usc.es
2,4,6-tris(prop-2-yn-1-yloxy)-1,3,5-triazine and N2,N4,N6-tri(prop-2-yn-1-yl)-1,3,5-triazine-2,4,6-triamine are used in click reactions to prepare tripodal compounds and dendrimer cores. …
Number of citations: 0 minerva.usc.es
JA Seijas, A Diaz-Seivane, M García-Fernández… - 2014 - sciforum.net
2, 4, 6-tris (prop-2-yn-1-yloxy)-1, 3, 5-triazine and N2, N4, N6-tri (prop-2-yn-1-yl)-1, 3, 5-triazine-2, 4, 6-triamine are used in click reactions to prepare tripodal compounds and dendrimer …
Number of citations: 2 sciforum.net
JA Seijas, M García-Fernández, A Díaz-Seivane… - 2012 - researchgate.net
The synthesis of 2, 4, 6-tris [(1-benzyl-1H-1, 2, 3-triazol-4-yl) methoxy]-1, 3, 5-triazine and N2, N4, N6-tris [(1-benzyl-1H-1, 2, 3-triazol-4-yl) methyl]-1, 3, 5-triazine-2, 4, 6-triamine from …
Number of citations: 3 www.researchgate.net
Y Bayat, F Hajighasemali, M Ghorbani - 2015 - sid.ir
SID.ir | SYNTHESIS AND IDENTIFICATION OF THE TRIETHYLAMMUNIUM CYANURATE: AN EFFICIENT ORGANIC SALT FOR THE SYNTHESIS OF ISOCYANURATE-BASED …
Number of citations: 2 www.sid.ir
M Gholinejad, M Shojafar, JM Sansano… - Journal of …, 2022 - Elsevier
A new nitrogen-rich hyperbranched polymer comprising imidazolium and triazole moieties used for stabilization of Pd nanoparticles. The resulting new material, PolyTZ-IL@Pd NPs, …
Number of citations: 4 www.sciencedirect.com
FF Pop-Piron - 2009 - theses.hal.science
Thesis entitled "New Functional Architectures for Molecular Recognition, Low Band Gap Conjugated Systems and Advanced Electrode Material" is structured in four chapters dealing …
Number of citations: 7 theses.hal.science
SV Karpov, AO Petrov, GV Malkov… - Mendeleev …, 2022 - Elsevier
Enthalpies of formation in gas phase of three series of energetic derivatives of triazido-s-triazine containing propynyloxy, propynylamine and methylpropynylamine groups were …
Number of citations: 4 www.sciencedirect.com
AO Petrov, SV Karpov, GV Malkov, AV Shastin… - researchgate.net
Propargylamine (1.45 g, 26 mmol) was added to a solution of compound 2 (6.2 g, 26 mmol) in THF (15 ml). The reaction vessel was closed and left for 2 weeks at room temperature (…
Number of citations: 0 www.researchgate.net

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